molecular formula C8H6ClF2NO2 B2811530 4-Amino-2-chloro-5-(difluoromethyl)benzoic acid CAS No. 2248353-75-3

4-Amino-2-chloro-5-(difluoromethyl)benzoic acid

Cat. No.: B2811530
CAS No.: 2248353-75-3
M. Wt: 221.59
InChI Key: IOAZBOXPZXTGES-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-(difluoromethyl)benzoic acid is an organic compound characterized by the presence of amino, chloro, and difluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-5-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethyl group via a halogen exchange reaction, followed by the introduction of the amino group through nucleophilic substitution. The chloro group is often introduced through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 4-Amino-5-(difluoromethyl)benzoic acid.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the chloro group can be replaced by various nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents.

Major Products Formed:

    Oxidation: Nitro derivatives of the benzoic acid.

    Reduction: 4-Amino-5-(difluoromethyl)benzoic acid.

    Substitution: Hydroxy or alkoxy derivatives of the benzoic acid.

Scientific Research Applications

4-Amino-2-chloro-5-(difluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with biological pathways in plants and fungi.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The amino group may participate in hydrogen bonding, while the chloro group can engage in hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2-Chloro-5-(difluoromethyl)benzoic acid:

    4-Amino-2-chloro-5-(trifluoromethyl)benzoic acid: Contains an additional fluorine atom, which can alter its chemical properties and biological activity.

    4-Amino-2-chloro-5-(fluoromethyl)benzoic acid: Has one less fluorine atom, potentially affecting its stability and reactivity.

Uniqueness: 4-Amino-2-chloro-5-(difluoromethyl)benzoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

4-amino-2-chloro-5-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2/c9-5-2-6(12)4(7(10)11)1-3(5)8(13)14/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAZBOXPZXTGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Cl)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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